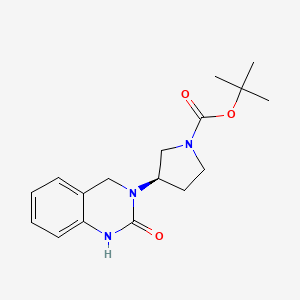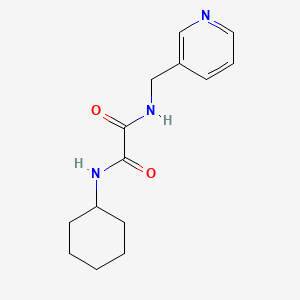![molecular formula C28H25NO5 B2383481 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-47-4](/img/structure/B2383481.png)
8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO5 and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one belongs to a broader class of chemicals known as quinolines, which have diverse applications in organic synthesis and pharmaceutical research. For example, Bänziger et al. (2000) described the practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the efficiency and scalability of synthesizing quinoline derivatives (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Structural and Medicinal Studies
Quinoline derivatives have been extensively studied for their structural and medicinal properties. For instance, Walz & Sundberg (2000) synthesized isoaaptamine, a PKC inhibitor isolated from sponge, which is structurally related to 8-methoxybenzo[de][1,6]naphthyridin-9-ol. This highlights the potential of quinoline derivatives in biochemical and medicinal applications (Walz & Sundberg, 2000).
Applications in Biochemistry and Medicine
Quinoline derivatives are widely used in biochemistry and medicine for studying various biological systems. Aleksanyan & Hambardzumyan (2013) emphasized the significance of quinoline derivatives, particularly aminoquinolines, as potential antioxidants and radioprotectors, which is relevant to the broader context of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (Aleksanyan & Hambardzumyan, 2013).
Co-Crystal and Structural Studies
The study of co-crystals and salts of quinoline derivatives, such as the work by Karmakar et al. (2009), provides insights into the structural properties of these compounds, which could be relevant for understanding the properties of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (Karmakar, Kalita, & Baruah, 2009).
Antioxidant Properties
The antioxidant properties of quinoline derivatives are a key area of research. For example, studies by Chung & Shin (2007) on antioxidant alkaloids and phenolic acids from anthocyanin-pigmented rice, involving compounds like 4-carboethoxy-6-hydroxy-2-quinolone, highlight the potential for antioxidant applications of quinoline derivatives (Chung & Shin, 2007).
Propiedades
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-3-18-4-8-20(9-5-18)27(30)23-17-29(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBHCUTQOXIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

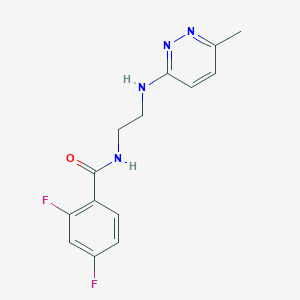
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
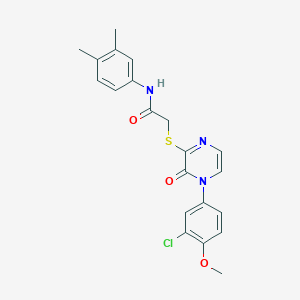

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)
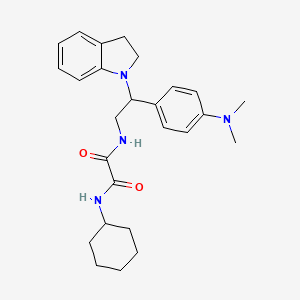
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
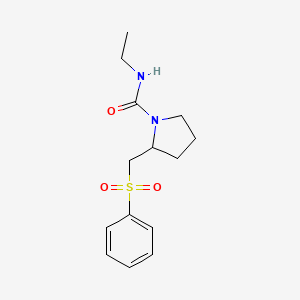
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
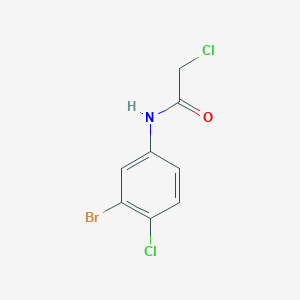
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)
